molecular formula C14H13ClN2 B12676461 p-Toluamidine, N-(p-chlorophenyl)- CAS No. 7118-54-9

p-Toluamidine, N-(p-chlorophenyl)-

Cat. No.: B12676461
CAS No.: 7118-54-9
M. Wt: 244.72 g/mol
InChI Key: DHNFKFMXEBPAMI-UHFFFAOYSA-N
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Description

General Significance and Context of Amidine-Containing Chemical Structures in Organic and Chemical Biology Research.

Amidine-containing structures are a significant class of organic compounds characterized by the functional group RC(=NR)NR₂, where R can be various substituents. nih.gov This structural motif has garnered considerable attention in both organic and chemical biology research due to its unique chemical properties and diverse biological activities. wikipedia.org

In the realm of organic chemistry, amidines are recognized for their strong basicity, often surpassing that of amines and amides. nih.gov This high basicity stems from the ability of the protonated form, the amidinium ion, to delocalize the positive charge across both nitrogen atoms. nih.gov This feature makes them valuable as catalysts and as ligands in organometallic chemistry. nih.gov The synthesis of amidines can be achieved through various methods, with the Pinner reaction being a classic and widely used approach. wikipedia.orgorganic-chemistry.org This reaction typically involves the treatment of a nitrile with an alcohol in the presence of an acid to form an imino ester (a Pinner salt), which is then reacted with an amine to yield the amidine. wikipedia.org

From a chemical biology perspective, the amidine scaffold is a key pharmacophore found in a wide array of therapeutic agents. wikipedia.orgresearchgate.net The ability of the amidine group to engage in hydrogen bonding and electrostatic interactions allows these molecules to bind to various biological targets, including enzymes and nucleic acids. wikipedia.orggoogle.com This has led to the development of amidine-containing compounds with a broad spectrum of activities, including antimicrobial, antifungal, and antiparasitic properties. wikipedia.orgresearchgate.net

Overview of N-(p-chlorophenyl)-p-Toluamidine within the Scope of Scientific Literature.

Direct and detailed research findings specifically for p-Toluamidine, N-(p-chlorophenyl)- are sparse in the current scientific literature. However, by examining the constituent parts of the molecule—a p-toluidine (B81030) moiety and a p-chloroaniline moiety linked by an amidine core—we can infer its potential characteristics and areas of research interest.

The synthesis of N,N'-diaryl amidines, such as p-Toluamidine, N-(p-chlorophenyl)-, can be conceptually approached through methods like the Pinner reaction, starting from p-tolunitrile (B1678323) and reacting the intermediate with p-chloroaniline. wikipedia.orgorganic-chemistry.org Another potential route could involve the direct condensation of p-toluamide with p-chloroaniline under specific catalytic conditions.

The properties of p-Toluamidine, N-(p-chlorophenyl)- would likely be influenced by the electronic nature of its aryl substituents. The electron-donating methyl group on the tolyl ring and the electron-withdrawing chloro group on the phenyl ring would create an electronic asymmetry across the amidine system. This could have implications for its basicity, nucleophilicity, and its potential to act as a ligand for metal ions.

Research into related N,N'-diaryl amidines has explored their potential in various fields. For instance, studies on N,N'-bis-aryl-N''-acylguanidines, which share the N,N'-diaryl structural motif, have delved into their complex isomerism and the influence of intramolecular hydrogen bonding. researchgate.net Furthermore, various N-aryl compounds have been investigated for their biological activities, including as antiproliferative agents and for their antimicrobial properties. nih.govnih.gov Given these precedents, it is plausible that p-Toluamidine, N-(p-chlorophenyl)- could be a candidate for investigation in medicinal chemistry and materials science, should it be synthesized and characterized.

Properties

CAS No.

7118-54-9

Molecular Formula

C14H13ClN2

Molecular Weight

244.72 g/mol

IUPAC Name

N'-(4-chlorophenyl)-4-methylbenzenecarboximidamide

InChI

InChI=1S/C14H13ClN2/c1-10-2-4-11(5-3-10)14(16)17-13-8-6-12(15)7-9-13/h2-9H,1H3,(H2,16,17)

InChI Key

DHNFKFMXEBPAMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Cl)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(p-chlorophenyl)-p-Toluamidine

The primary method for synthesizing N-substituted aryl amidines involves the direct reaction of an aryl nitrile with a primary amine. For the specific synthesis of N-(p-chlorophenyl)-p-toluamidine, this would involve the reaction of p-tolunitrile (B1678323) with p-chloroaniline. However, the direct addition of amines to nitriles is generally not feasible without activation of one of the reactants. nih.gov

A highly effective and contemporary method employs the activation of the primary amine using a strong base. nih.govuoregon.edu This approach enhances the nucleophilicity of the amine, enabling it to attack the electrophilic carbon of the nitrile group. Alternative methods, such as the Pinner reaction, involve activating the nitrile with an alcohol and a strong acid (like HCl) to form an imidate intermediate, which then reacts with the amine. semanticscholar.org However, the base-activation method often provides better yields and compatibility with a wider range of starting materials. uoregon.edu

Reactant 1Reactant 2Key Reagent/ConditionGeneral MethodReference
p-Tolunitrilep-ChloroanilineStrong Base (e.g., n-BuLi)Base-activated amine addition nih.govcore.ac.uk
p-Tolunitrilep-ChloroanilineLewis Acids / High TemperatureAcid-catalyzed nitrile activation core.ac.uk
p-Toluamidep-ChloroanilineTrifluoromethanesulfonic anhydride (B1165640) (Tf₂O)Amide activation semanticscholar.org

Elucidation of Reaction Mechanisms and Optimal Reaction Conditions

The base-activated synthesis of N-(p-chlorophenyl)-p-toluamidine proceeds through a well-defined mechanism. First, the primary amine, p-chloroaniline, is deprotonated by a strong base like n-butyllithium (n-BuLi) to form a highly nucleophilic lithium amide salt. core.ac.uk This activated amine then performs a nucleophilic attack on the carbon atom of the nitrile group of p-tolunitrile. core.ac.uk The resulting intermediate is a lithium amidine salt. The reaction is typically completed by an acidic workup, which quenches the salt to yield the final N-substituted amidine product. semanticscholar.org

Optimal reaction conditions are crucial for maximizing the yield and purity of the product. The choice of solvent is important; typically, an aprotic solvent like tetrahydrofuran (B95107) (THF) is used. The reaction is often initiated at a low temperature (e.g., 0 °C or below) to control the reactivity of the strong base and then allowed to warm to room temperature. The molar ratio of the reactants and the base also plays a significant role in the reaction's success.

Strategies for Yield Enhancement and Purity Optimization in Amidine Synthesis

Several strategies can be employed to enhance the yield and purity of N-aryl amidines. In the base-activated method, the choice and amount of the strong base are critical. Using an appropriate amount of base ensures complete activation of the amine without causing unwanted side reactions.

For purification, the final product, often isolated as a salt (e.g., hydrochloride salt), can be purified by recrystallization. nih.gov Chromatographic techniques, such as column chromatography, can also be used for purification, especially for removing closely related impurities. The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products. nsf.gov In some cases, the use of catalysts, such as copper salts in cross-coupling reactions, can improve the efficiency of C-N bond formation in related syntheses, though this is less common for the direct nitrile-amine reaction. acs.org

Derivatization and Analog Generation Strategies

Derivatization of the N-(p-chlorophenyl)-p-toluamidine scaffold allows for the generation of a diverse library of analogs, which is essential for exploring their chemical and physical properties.

Synthetic Approaches for Structural Modification of the p-Toluamidine Core

The p-toluamidine core offers several sites for structural modification. The methyl group on the p-tolyl ring can be a site for further functionalization, although this is often challenging. More commonly, analogs are generated by starting with different substituted benzonitriles. For example, using a benzonitrile (B105546) with a different substituent at the para position would lead to a different N-(p-chlorophenyl)-benzamidine analog.

Similarly, the N-(p-chlorophenyl) group can be readily varied by using different substituted anilines in the initial synthesis. This allows for the introduction of a wide range of functional groups onto the N-aryl ring. Furthermore, the amidine nitrogen atoms themselves can be sites for further reactions, such as alkylation or arylation, although this can be complex and may require protecting group strategies. nsf.gov

Modification SiteSynthetic StrategyPotential Starting MaterialsResulting Analog Class
p-Tolyl RingUse of substituted benzonitriles4-Methoxybenzonitrile, 4-(Trifluoromethyl)benzonitrileSubstituted N-(p-chlorophenyl)benzamidines
N-Aryl RingUse of substituted anilines4-Fluoroaniline, 4-MethoxyanilineN-Substituted-phenyl-p-toluamidines
Amidine N-HAlkylation/Arylation of the amidineAlkyl halides, Aryl halidesN,N'-Disubstituted or Trisubstituted amidines

Exploration of Substituent Effects and Scaffold Diversity

The electronic properties of the substituents on both the benzamidine (B55565) and N-aryl portions of the molecule can significantly influence its chemical reactivity and physical properties. Theoretical investigations on related systems, such as the amination of aryl halides, have shown a strong correlation between the electron-withdrawing or -donating ability of substituents and the activation energies of the reactions. nih.gov

For instance, electron-withdrawing groups on the nitrile's aromatic ring can make the nitrile carbon more electrophilic, potentially facilitating the nucleophilic attack by the amine. core.ac.uk Conversely, electron-donating groups on the aniline's aromatic ring increase its nucleophilicity. nih.gov A systematic exploration of these substituent effects allows for the fine-tuning of the molecule's properties. For example, in related N-arylations, electron-withdrawing groups on the aryl halide generally lead to lower reaction barriers. nih.gov This principle can be applied to the design and synthesis of a diverse range of N-(p-chlorophenyl)-p-toluamidine analogs with varied electronic and steric profiles.

Advanced Structural Elucidation Via Spectroscopic and Crystallographic Analysis

Spectroscopic Characterization Techniques for Molecular Structure Confirmation.

Spectroscopic techniques are fundamental in determining the structure of a molecule like p-Toluamidine, N-(p-chlorophenyl)-. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments.

¹H and ¹³C NMR spectroscopy would be essential to map the proton and carbon skeletons of the molecule. For p-Toluamidine, N-(p-chlorophenyl)-, one would expect to observe distinct signals for the aromatic protons on both the p-tolyl and p-chlorophenyl rings, as well as a characteristic signal for the methyl group protons. The chemical shifts and coupling patterns of these protons would confirm their relative positions. Similarly, ¹³C NMR would provide the number of unique carbon environments, including the quaternary carbons of the amidine group and the aromatic rings. Without experimental spectra, a definitive assignment of these chemical shifts is not possible.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification.

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule. For p-Toluamidine, N-(p-chlorophenyl)-, these techniques would be expected to show characteristic vibrational bands for the C=N and C-N bonds of the amidine group, the C-Cl bond, and the aromatic C-H and C=C stretching and bending modes of the two phenyl rings. The precise frequencies of these vibrations provide a fingerprint of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis.

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For p-Toluamidine, N-(p-chlorophenyl)-, the mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass. Analysis of the isotopic pattern of this peak would confirm the presence of a chlorine atom. Key fragmentation pathways would likely involve the cleavage of the amidine group and the loss of the chlorophenyl or tolyl moieties.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions.

UV-Visible and fluorescence spectroscopy provide information about the electronic transitions within the molecule. The chromophores in p-Toluamidine, N-(p-chlorophenyl)- are the substituted phenyl rings and the amidine group. The UV-Vis spectrum would show absorption maxima corresponding to π-π* and n-π* transitions. If the molecule is fluorescent, its emission spectrum would provide further details about its excited state properties.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure.

Determination of Absolute Molecular and Crystal Structures.

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique would provide the precise bond lengths, bond angles, and torsion angles of p-Toluamidine, N-(p-chlorophenyl)-, as well as its packing arrangement in the crystal lattice. This would unambiguously establish the stereochemistry and conformation of the molecule. For instance, a study on the related compound, N-(4-Chlorophenyl)-2-methylbenzamide, revealed specific dihedral angles between the amide linkage and the phenyl rings, and a hydrogen-bonded chain structure in the crystal. nih.gov Similar detailed insights for p-Toluamidine, N-(p-chlorophenyl)- would require a dedicated crystallographic study.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions within Crystalline Lattices

The stability and physical properties of a crystalline solid are fundamentally dictated by the intricate network of intermolecular interactions that hold its constituent molecules together. In the case of p-Toluamidine, N-(p-chlorophenyl)-, a detailed analysis of its crystal structure would be paramount to understanding its supramolecular chemistry. Such an analysis would focus on identifying and characterizing the various non-covalent interactions, with a particular emphasis on hydrogen bonds.

Hydrogen Bonding: The amidine functional group (-C(=NH)NH-) is a potent hydrogen bond donor and acceptor. The N-H groups can act as donors, while the sp²-hybridized imino nitrogen can serve as a strong acceptor. Furthermore, the chloro-substituent on the phenyl ring can participate as a weak hydrogen bond acceptor. A crystallographic study would precisely map these interactions. For instance, molecules could form dimeric motifs through N-H···N hydrogen bonds between the amidine groups of adjacent molecules. These dimers could then be further interconnected into chains or sheets through weaker C-H···Cl or C-H···π interactions.

A hypothetical table of hydrogen bond geometries, which would be populated with experimental data, is presented below to illustrate the type of information that would be sought:

Table 1: Potential Hydrogen Bond Geometries in p-Toluamidine, N-(p-chlorophenyl)-

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Operation of A
N-HHNDataDataDataDataData
N-HHClDataDataDataDataData
C-HHNDataDataDataDataData
C-HHClDataDataDataDataData
C-HHπ-systemDataDataDataDataData

This table is illustrative and requires experimental crystallographic data for population.

A detailed analysis would involve the use of computational tools, such as Hirshfeld surface analysis, to visualize and quantify these varied intermolecular contacts, providing a holistic picture of the forces at play within the crystal.

Until experimental crystallographic data for p-Toluamidine, N-(p-chlorophenyl)- becomes available, a definitive analysis of its hydrogen bonding networks and intermolecular interactions remains an area for future investigation.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties and predicting the reactivity of a molecule from first principles.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer PhenomenaThe Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties.nih.govmdpi.comThe HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.nih.govThe energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and chemically reactive.nih.govmdpi.comAnalysis of the spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack and reveal potential intramolecular charge transfer pathways upon electronic excitation.nih.gov

Interactive Data Table: Key Quantum Chemical Parameters (Hypothetical) This table illustrates the type of data that would be generated from a HOMO-LUMO analysis. The values are for illustrative purposes only and are not based on actual experimental or computational data for p-Toluamidine, N-(p-chlorophenyl)-.

Parameter Description Hypothetical Value
EHOMO Energy of the Highest Occupied Molecular Orbital -6.2 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 eV
Energy Gap (ΔE) ELUMO - EHOMO 4.7 eV
Chemical Potential (µ) (EHOMO + ELUMO) / 2 -3.85 eV

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 eV |

Molecular Modeling and Dynamics Simulations for Conformational and Interaction Studies

Molecular modeling techniques explore the dynamic behavior of molecules and their interactions with biological targets.

Conformational Dynamics and Stability Analysis of the CompoundConformational analysis investigates the different spatial arrangements (conformations or rotamers) of a molecule that arise from rotation around its single bonds.wikipedia.orgmaricopa.eduFor a flexible molecule like p-Toluamidine, N-(p-chlorophenyl)-, this analysis would identify the low-energy conformers and the energy barriers for rotation between them.drugdesign.org

Molecular dynamics (MD) simulations provide a more detailed view of the compound's behavior over time. researchgate.net By simulating the atomic motions under a given set of conditions (e.g., in a solvent like water), MD can reveal the stability of different conformations, the flexibility of the molecule, and how it interacts with its environment at a microscopic level. nih.govsciepub.com These simulations are crucial for understanding how the compound might behave in a biological system. mdpi.comresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-aryl amidines, including p-Toluamidine, N-(p-chlorophenyl)-, is moving towards more environmentally friendly and efficient methods. rsc.orgontosight.ai Green chemistry principles are at the forefront of this shift, aiming to reduce or eliminate hazardous substances. nih.gov

Key areas of development include:

Catalytic Systems: Research is increasingly focused on the use of catalysts to improve reaction rates and yields. ontosight.ai For instance, copper catalysts have been shown to facilitate the formation of amidine bonds by lowering the activation energy. ontosight.ai Electrosynthesis is also emerging as a sustainable alternative for amide and, by extension, amidine synthesis, offering a greener route to these important motifs. rsc.org

Sustainable Solvents: The use of greener and safer solvents, such as cyclopentyl methyl ether (CPME) and 2-MeTHF, is being explored to replace traditional, more hazardous organic solvents. nih.govrsc.org

Atom Economy: New methods are being designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. This includes direct condensation reactions and the use of activating agents with lower molecular weights. ucl.ac.uk

Enzymatic Synthesis: Biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), are being investigated for their ability to catalyze amidation reactions under mild conditions with high efficiency and specificity. nih.gov This enzymatic approach has the potential to become a reliable and green industrial process. nih.gov

Umpolung Amide Synthesis (UmAS): This strategy, which reverses the typical polarity of the reacting species, has shown promise for the synthesis of enantiopure amides and is being explored for its applicability to N-aryl amidines. acs.org

Recent advancements have demonstrated the successful synthesis of N-substituted aryl amidines from nitriles and primary amines using strong base activation, a method that avoids the need for transition metals. nih.govnih.gov Another innovative approach involves the combination of air- and moisture-compatible organolithium chemistry with sustainable solvents for the efficient synthesis of amidines at room temperature. rsc.org

Integration of Advanced Computational Techniques for Enhanced Predictive Modeling

Computational chemistry is becoming an indispensable tool in the study of amidines, offering deep insights into their electronic structure, reactivity, and potential biological activity.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the stability of different tautomeric forms of amidines and to understand their reaction mechanisms. mdpi.comchemrxiv.org For example, DFT studies can help predict which tautomer is more stable in different solvent environments. mdpi.com Ab initio calculations, which are based on first principles, are also employed to study the structure and electronic properties of amidine complexes. researchgate.net

In Silico Screening: Computational screening of amidine derivatives is a powerful strategy for identifying potential drug candidates. mdpi.comnih.gov This involves docking the compounds to the active sites of biological targets to predict their binding affinity and potential inhibitory activity. mdpi.comresearchgate.net For instance, in silico studies have been used to evaluate amidine derivatives as potential inhibitors of the TMPRSS2 protease, which is involved in viral entry into cells. mdpi.comnih.gov

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. researchgate.nettandfonline.com This helps in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can be used to predict the activity of new, unsynthesized compounds.

These computational approaches not only accelerate the discovery process but also provide a deeper understanding of the molecular interactions that govern the properties of amidines. researchgate.net

Expanding the Scope of Biochemical Target and Pathway Exploration

The amidine functional group is a well-recognized pharmacophore present in numerous biologically active compounds, and future research will continue to explore its potential in medicine. ontosight.ainih.gov

Novel Therapeutic Targets: Researchers are actively investigating new biochemical targets for amidine-containing compounds. researchgate.net This includes exploring their potential as inhibitors of enzymes involved in various diseases, such as cancer and infectious diseases. ontosight.airesearchgate.net For example, N-substituted aryl bis-amidines have shown relevance in the development of therapeutics for myotonic dystrophy type 1. nih.gov

Mechanism of Action Studies: A deeper understanding of how amidine compounds exert their biological effects is a key area of future research. This involves identifying the specific cellular pathways and molecular interactions that are modulated by these compounds. nih.gov For instance, amidines are known to bind to nucleic acids, and this interaction is crucial to their mechanism of action in some disease models. nih.gov

Antimicrobial and Antiparasitic Agents: Amidine derivatives have a history of use as antimicrobial and antiparasitic agents. nih.gov Future research will focus on developing new amidine-based drugs to combat drug-resistant pathogens. researchgate.net

Targeting Protein-Protein Interactions: The amidine scaffold can be used to design molecules that disrupt protein-protein interactions, which are often dysregulated in disease states.

The exploration of new biological applications for p-Toluamidine, N-(p-chlorophenyl)- and related compounds holds significant promise for the development of novel therapeutics.

Synergistic Application of Experimental and Theoretical Approaches in Amidine Research

The most powerful insights into the chemistry and biology of amidines will come from the integration of experimental and computational methods. nih.gov

Combined Mechanistic Studies: A synergistic approach that combines experimental techniques (e.g., kinetics, spectroscopy) with computational modeling can provide a comprehensive understanding of reaction mechanisms. acs.org For example, computational studies can help to rationalize experimentally observed product distributions and reaction rates. mdpi.com

Validating Computational Predictions: Experimental validation of computational predictions is crucial for ensuring the accuracy and reliability of the models. nih.gov For instance, the predicted binding affinity of a compound from a docking study can be confirmed by in vitro binding assays. mdpi.comnih.gov

Guiding Experimental Design: Computational models can be used to guide the design of new experiments. For example, in silico screening can prioritize which compounds to synthesize and test, saving time and resources. mdpi.com

Spectroscopic and Theoretical Correlation: The combination of experimental spectroscopic data (e.g., UV-Vis, NMR) with theoretical calculations can provide detailed information about the electronic structure and tautomeric equilibria of amidines. researchgate.netresearchgate.net

The table below illustrates the synergy between experimental and theoretical approaches in amidine research:

Research AreaExperimental ApproachTheoretical ApproachSynergy
Reaction Mechanism Kinetic studies, product analysis, spectroscopic monitoringDFT calculations of reaction pathways and transition statesProvides a complete picture of how a reaction proceeds at the molecular level.
Drug Discovery In vitro and in vivo biological assaysMolecular docking, QSAR, ADMET predictionAccelerates the identification and optimization of lead compounds. mdpi.comnih.govresearchgate.net
Structural Analysis X-ray crystallography, NMR spectroscopyAb initio and DFT calculations of molecular geometry and tautomerismElucidates the three-dimensional structure and conformational preferences of amidines. researchgate.netresearchgate.net

By embracing this integrated approach, researchers can accelerate the pace of discovery and innovation in the field of amidine chemistry.

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